2,6-Dichloro-7-fluoro-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2,5-dichloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKMWNGXJFLNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Halogenated 1h 1,3 Benzimidazoles
Principles of Green Chemistry in the Synthesis of Halogenated Benzimidazoles
The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, has traditionally involved methods that are often inconsistent with the principles of green chemistry, requiring harsh conditions, toxic solvents, and generating significant waste. researchgate.net Modern synthetic chemistry, however, increasingly emphasizes the development of environmentally benign protocols. For halogenated benzimidazoles, this involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. researchgate.netdergipark.org.tr
A proposed green synthesis for 2,6-dichloro-7-fluoro-1H-1,3-benzimidazole would logically begin with the preparation of its key precursor, 3,4-dichloro-2-fluoro-1,2-phenylenediamine. The synthesis of this intermediate is not directly reported, but a plausible route can be devised from commercially available starting materials. For instance, starting with a dichlorofluorobenzene derivative, a nitration reaction followed by a reduction of the nitro group would yield the required diamine. google.comgoogle.com The reduction of nitroarenes is a well-established transformation, with green methods employing catalytic hydrogenation using catalysts like H₂/Pt or iron in acidic media, which are preferable to stoichiometric reagents like tin. researchgate.netyoutube.com Biocatalyzed reductions in aqueous media also represent a promising green alternative. nih.govresearchgate.net
Once the 3,4-dichloro-2-fluoro-1,2-phenylenediamine intermediate is obtained, the final cyclization to form the benzimidazole (B57391) ring can be achieved through condensation with a one-carbon electrophile. Formic acid is a common reagent for this step. dergipark.org.tr To align with green chemistry principles, this cyclization can be performed under microwave-assisted conditions, which dramatically reduces reaction times and energy consumption. researchgate.netnih.govnih.gov The use of solid acid catalysts or performing the reaction in water further enhances the green credentials of the synthesis. dergipark.org.tr
Below is a table summarizing various green catalytic systems that have been employed for the synthesis of benzimidazole derivatives, which could be adapted for the proposed synthesis of the target compound.
| Catalyst | C1 Source | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Zeolite | Carboxylic Acids | Microwave Irradiation | Efficient, reusable catalyst. | dergipark.org.tr |
| L-proline | Aldehydes | Room Temperature | Metal-free, mild conditions. | dergipark.org.tr |
| Montmorillonite K10 | Ethyl Acetoacetate | Microwave, Solvent-free | High yields, dry media. | researchgate.netdergipark.org.tr |
| H₂O₂/TiO₂ P25 | Aldehydes | Solvent-free | Excellent yields, readily available catalyst. | nih.gov |
| Supported Gold Nanoparticles (Au/TiO₂) | Aldehydes | CHCl₃:MeOH | High yields at ambient conditions, reusable catalyst. | mit.edu |
Post-Synthetic Derivatization Strategies for this compound Analogues
Post-synthetic derivatization of the this compound core is crucial for developing a library of analogues for structure-activity relationship (SAR) studies. The presence of multiple halogen substituents and the N-H group offers several handles for chemical modification.
N-Substitution Reactions on the Benzimidazole Nucleus
The introduction of substituents at the N-1 position of the benzimidazole ring is a common strategy to modulate the compound's physicochemical properties. The electron-deficient nature of the this compound ring, due to the electron-withdrawing effects of the halogens, influences the reactivity of the N-H bond.
N-Alkylation: The most straightforward approach for N-substitution is N-alkylation, typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net For electron-deficient benzimidazoles, stronger bases may be required to deprotonate the N-H group to form the more nucleophilic benzimidazolate anion. Green chemistry principles can be applied here by using phase-transfer catalysts or employing aqueous basic media, which can enhance reaction rates and simplify work-up procedures. researchgate.netlookchem.com
N-Arylation: The synthesis of N-aryl benzimidazoles often requires more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds between aryl halides and amines, and it has been successfully applied to the N-arylation of benzimidazoles. acs.orgwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org Copper-catalyzed N-arylation reactions also provide a milder and often more economical alternative. mit.edursc.orgmit.edu These methods are generally tolerant of a wide range of functional groups, making them suitable for the derivatization of complex molecules.
The following table presents examples of N-substitution reactions on related benzimidazole systems.
| Reaction Type | Benzimidazole Substrate | Reagent | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Benzylation | 2-Phenylbenzimidazole | Benzyl bromide | 50% aq. NaOH / SDS | Room Temp, 10 min | 90% | lookchem.com |
| N-Alkylation | 2,6-Dimethylbenzimidazole | Benzyl bromide | 50% aq. NaOH / SDS | Room Temp, 15 min | 92% | lookchem.com |
| N-Arylation | Imidazole (B134444) | Iodobenzene | CuI / 1,10-phenanthroline (B135089) / K₃PO₄ | Toluene, 110 °C | 95% | mit.edu |
| Buchwald-Hartwig Amination | Indole | Bromobenzene | Pd₂(dba)₃ / BINAP / NaH | Toluene, 100 °C | 90% | organic-chemistry.org |
Functional Group Interconversions on the Halogenated Benzene (B151609) Ring
The two chlorine atoms and one fluorine atom on the benzene ring of this compound are potential sites for further functionalization, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic attack, leading to the displacement of a leaving group, such as a halide. nih.gov In the target molecule, the benzimidazole ring itself is electron-withdrawing, and this effect is amplified by the additional halogen substituents. This electronic arrangement could activate the chloro- and fluoro-substituents towards SNAr. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the attack of the nucleophile is the rate-determining step, due to its high electronegativity which polarizes the C-F bond. However, the relative reactivity can be influenced by the position of the substituents and the reaction conditions. Therefore, it might be possible to selectively replace the fluorine or one of the chlorine atoms with nucleophiles like amines, alkoxides, or thiolates.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis offers a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling an organoboron reagent with an aryl halide. It would be a plausible method to replace one of the chlorine atoms with an aryl or alkyl group, a strategy that has been applied to other polyfluorinated aromatic systems. youtube.comresearchgate.net
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to form C-N bonds on the benzene ring by coupling an amine with one of the chloro-substituents. acs.orgwikipedia.orglibretexts.orgorganic-chemistry.org This would introduce new amino functionalities onto the core structure.
The table below provides illustrative examples of such transformations on related halogenated aromatic compounds.
| Reaction Type | Substrate | Reagent | Catalyst/Base | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| SNAr | 2,4-Dichloroquinazoline | Aniline | DIPEA | EtOH, Reflux | 2-Chloro-4-anilinoquinazoline | nih.gov |
| Suzuki Coupling | Fluorinated Aryl Bromide | Arylboronic Acid | [Pd₂(dba)₃] / SPhos / K₂CO₃ | Toluene, 95 °C, 60h | Polyfluorinated Biphenyl | researchgate.net |
| Buchwald-Hartwig Amination | Aryl Bromide | Aniline | Pd(OAc)₂ / P(t-Bu)₃ / NaOt-Bu | Toluene, 80 °C | Diphenylamine | wikipedia.org |
| C2-Allylation | N-OPiv-5-chlorobenzimidazole | 1,3-Butadiene | CuH / Ligand | THF, Room Temp | C2-Allylated Benzimidazole | mit.edu |
Advanced Spectroscopic and Diffraction Techniques for Characterization of 2,6 Dichloro 7 Fluoro 1h 1,3 Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. nih.gov Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, it is possible to map the precise arrangement of atoms and their chemical environments within the 2,6-dichloro-7-fluoro-1H-1,3-benzimidazole framework. The presence of tautomerism in NH-benzimidazoles can complicate NMR spectra, as fast proton exchange can lead to averaged signals for symmetrically related carbon and proton atoms. beilstein-journals.org However, in solvents known to slow this exchange, or in asymmetrically substituted molecules, distinct signals for each nucleus can often be resolved. beilstein-journals.orgmdpi.com
The ¹H NMR spectrum provides critical information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) core.
The key protons to be analyzed are the N-H proton of the imidazole (B134444) ring and the two aromatic protons at positions C4 and C5.
N-H Proton: The imino proton (N-H) of the benzimidazole ring typically appears as a broad singlet in the downfield region of the spectrum, often above 12 ppm, and its chemical shift is highly dependent on the solvent and concentration. nih.govrsc.org This proton is also exchangeable with deuterium, a characteristic feature confirmed by adding D₂O to the sample. nih.gov
Aromatic Protons (H4 and H5): The protons on the benzene (B151609) ring portion of the molecule, H4 and H5, will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the three halogen substituents (two chlorine atoms and one fluorine atom) will influence their precise chemical shifts, generally causing them to shift downfield compared to unsubstituted benzimidazole. researchgate.net The fluorine atom at position 7 will induce a through-space coupling to the adjacent H4 proton, resulting in a doublet splitting pattern for the H4 signal. The H5 proton, being adjacent to the chlorine at C6, will also be influenced, and the two aromatic protons (H4 and H5) will likely form an AX or AB spin system, showing coupling to each other.
Table 1: Expected ¹H NMR Characteristics for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Notes |
| N-H | > 12.0 | Broad Singlet (br s) | - | Disappears upon D₂O exchange. nih.gov |
| H2 | ~8.2 | Singlet (s) | - | Chemical shift influenced by solvent. rsc.org |
| H4 | 7.5 - 8.0 | Doublet of doublets (dd) | ³J(H-H) and ⁴J(H-F) | Coupling to H5 and the fluorine at C7. |
| H5 | 7.2 - 7.7 | Doublet (d) | ³J(H-H) | Coupling to H4. |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, revealing the carbon skeleton. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzimidazole ring system and the two carbons of any substituent at the C2 position, if present. The chemical shifts are significantly influenced by the attached halogens.
C2 Carbon: The C2 carbon, situated between the two nitrogen atoms, typically resonates in the range of 140-155 ppm in benzimidazoles. rsc.orgrsc.org
Carbons Bonded to Halogens (C6, C7): The carbons directly attached to the electronegative halogen atoms will experience significant shifts. The C7 carbon, bonded to fluorine, will exhibit a large C-F coupling constant (¹JCF), which is a characteristic feature. The C6 carbon, bonded to chlorine, will also be shifted downfield.
Other Aromatic Carbons: The remaining carbons of the benzene ring (C3a, C4, C5, C7a) will have their chemical shifts influenced by the cumulative electronic effects of the substituents. mdpi.comnih.gov The assignment of these carbons can be challenging due to the complexity of substituent effects but can be unambiguously determined using 2D NMR techniques. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Halogenated Benzimidazoles
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 140 - 155 | Positioned between two nitrogen atoms. rsc.org |
| C3a/C7a | 130 - 145 | Bridgehead carbons; shifts are influenced by tautomerism and substitution. mdpi.com |
| C4/C7 | 110 - 125 | C7 will show a large C-F coupling constant. |
| C5/C6 | 115 - 130 | C6 is deshielded by the attached chlorine atom. |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for the definitive structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A COSY spectrum would show a cross-peak between the signals of H4 and H5, confirming their adjacent relationship on the aromatic ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the H4 signal to the C4 signal and the H5 signal to the C5 signal). youtube.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the benzimidazole core and the carbon-halogen bonds.
Key expected vibrational bands include:
N-H Stretch: A characteristic sharp or broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. rsc.org
C-H Aromatic Stretch: Absorption bands typically appear above 3000 cm⁻¹.
C=N and C=C Stretching: Strong absorptions in the 1400–1650 cm⁻¹ region are characteristic of the C=N and C=C skeletal stretching vibrations within the fused ring system. rsc.org
C-Cl Stretch: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-F Stretch: A strong absorption band for the carbon-fluorine stretch is expected in the 1000-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for Halogenated Benzimidazoles
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium-Broad |
| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |
| C=N Stretch | 1610 - 1650 | Medium-Strong |
| C=C Aromatic Stretch | 1400 - 1600 | Medium-Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzimidazole scaffold is a chromophore that exhibits characteristic absorption bands in the UV region, typically arising from π → π* transitions. semanticscholar.org For this compound, two main absorption bands are expected, similar to other benzimidazole derivatives. semanticscholar.orgnih.gov
The positions and intensities of these absorption maxima are influenced by the electronic effects of the halogen substituents. Halogens can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift) due to their inductive and resonance effects. nih.govacs.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzimidazole derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. nih.govacs.org Halogenation can impact fluorescence, sometimes leading to quenching or shifting of the emission spectrum. The study of the electronic absorption and emission spectra can provide valuable information on the excited-state properties of this compound. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry is employed to accurately determine the molecular weight of this compound, allowing for the confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to four or more decimal places. This high precision enables the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound (C7H3Cl2FN2), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The high-resolution mass spectrum would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to this exact mass, thereby confirming the molecular formula.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C7H3Cl2FN2 |
| Calculated Exact Mass | 203.9659 |
| Expected Ion Peak [M+H]+ | 204.9737 |
This table is generated based on the theoretical isotopic masses of the elements.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The analysis of these fragment ions provides valuable information about the structure of the parent molecule. In a typical MS/MS experiment for this compound, the molecular ion would be isolated and subjected to collision-induced dissociation (CID).
The resulting fragmentation pattern would be characteristic of the benzimidazole core and its substituents. The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for halogenated benzimidazoles include the loss of halogen atoms, hydrocyanic acid (HCN), and cleavage of the imidazole ring. The presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in their identification.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 204.9737 | 169.9778 | HCl | [C7H2ClFN2]+ |
| 204.9737 | 177.9942 | HCN | [C6H3Cl2F]+ |
| 169.9778 | 134.9819 | HCl | [C7H1FN2]+ |
| 177.9942 | 142.9983 | Cl | [C6H3F]+ |
This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. mdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound in the solid state. researchgate.net
The initial step in X-ray crystallographic analysis involves determining the crystal system and space group of a single crystal of the compound. The crystal system describes the symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. For benzimidazole derivatives, common crystal systems include monoclinic and orthorhombic. nih.gov The specific crystal system and space group for this compound would be determined from the diffraction pattern obtained during the X-ray experiment.
Once the crystal structure is solved, the precise molecular conformation and bond geometries can be analyzed. For this compound, the benzimidazole ring system is expected to be nearly planar. researchgate.net The analysis will provide accurate measurements of all bond lengths and angles within the molecule. For instance, the C-Cl, C-F, C-N, and C-C bond lengths can be compared to standard values to identify any unusual bonding characteristics that may arise from the electronic effects of the substituents. The planarity of the benzimidazole core is a key feature, and any deviations from planarity can be quantified. researchgate.net
Table 3: Representative Bond Lengths and Angles in Benzimidazole Derivatives
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| C-Cl | 1.70 - 1.75 | C-C-Cl | 118 - 122 |
| C-F | 1.33 - 1.37 | C-C-F | 117 - 121 |
| C-N (imidazole) | 1.32 - 1.39 | C-N-C | 105 - 110 |
| C=N (imidazole) | 1.30 - 1.36 | N-C-N | 110 - 115 |
This table provides typical bond length and angle ranges observed in similar halogenated benzimidazole structures.
The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In the crystal structure of this compound, several types of non-covalent interactions are anticipated to play a significant role.
Hydrogen Bonding: The presence of the N-H group in the imidazole ring allows for the formation of intermolecular hydrogen bonds, typically of the N-H···N type, which can link molecules into chains or more complex networks. nih.gov
Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.
The interplay of these intermolecular forces dictates the final crystal packing arrangement and influences the material's physical properties. researchgate.net
Structure Activity Relationship Sar Studies of Halogenated 1h 1,3 Benzimidazole Derivatives
Impact of Halogen Substitutions on Molecular Recognition and Target Binding
The introduction of halogens onto the benzimidazole (B57391) core dramatically alters its interaction with biological macromolecules. These interactions are dictated by a combination of positional, electronic, and steric factors.
The location of halogen substituents on the benzimidazole ring is a critical determinant of biological activity. nih.govnih.gov Studies on various benzimidazole series have consistently shown that substitutions at the C-5 and C-6 positions significantly influence their pharmacological effects. nih.govnih.gov
For instance, the presence of electron-withdrawing groups like chlorine or fluorine at the C-5 or C-6 position often enhances the antimicrobial and anticancer activities of benzimidazole derivatives. nih.govesisresearch.org Dichloro substitutions, in particular, have been noted to improve hydrophobic interactions and subsequent target binding. researchgate.net In the case of 2,6-Dichloro-7-fluoro-1H-1,3-benzimidazole, the chlorine at C-6 is in a position frequently associated with enhanced bioactivity.
Table 1: Influence of Halogen Position on Benzimidazole Activity (Illustrative Examples)
| Position | Halogen | Observed Effect on Activity | Reference |
|---|---|---|---|
| C-5 | Cl, F | Generally increases antibacterial/antifungal activity. | nih.govesisresearch.org |
| C-6 | Cl, NO₂ | Important for pharmacological effect; can enhance anticancer activity. | nih.gov |
| C-5, C-6 | Dichloro | Can enhance hydrophobic interactions and binding affinity. | researchgate.net |
| C-7 | F | Potentially provides potent activity by modulating electronic properties. | nih.gov |
Halogen atoms contribute to ligand-target binding through a variety of noncovalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds. rsc.org Their effects are a direct consequence of their intrinsic electronic and steric properties.
Electronic Effects : Fluorine is the most electronegative element, leading to highly polarized C-F bonds. nih.gov While typically not a strong halogen bond donor, its electron-withdrawing nature can modulate the pKa of the benzimidazole N-H group and influence the charge distribution across the aromatic system. Chlorine is less electronegative but more polarizable, making it a more effective halogen bond donor. rsc.org A halogen bond is a noncovalent interaction where a covalently bonded halogen acts as an electrophilic species (Lewis acid), interacting with a nucleophilic site (Lewis base) such as a backbone carbonyl oxygen in a protein. nih.govsemanticscholar.org In this compound, the C-Cl bonds could potentially engage in halogen bonding with receptor sites, an interaction that can be highly directional and contribute significantly to binding affinity. nih.gov
Steric Effects : The size of the halogen atom (F < Cl < Br < I) influences how a ligand fits into a binding pocket. Fluorine is relatively small (van der Waals radius ~1.47 Å), often considered a bioisostere of a hydrogen atom, and its introduction may cause minimal steric perturbation. Chlorine is significantly larger (van der Waals radius ~1.75 Å), and its presence at the C-2 and C-6 positions will introduce steric bulk, which can either be beneficial for occupying a specific pocket or detrimental if it leads to steric clashes. The dichloro substitution pattern in this compound creates a specific shape and volume that dictates its complementarity to a target's binding site.
Correlation of Structural Features with Molecular Target Engagement
SAR studies highlight that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly influential on the anti-inflammatory and antimicrobial activity of benzimidazoles. nih.govresearchgate.net
C-2 Position : This position is crucial for the activity of many benzimidazole-based drugs. While this compound is unsubstituted at C-2, derivatization at this site with various aryl or alkyl groups is a common strategy to modulate potency and selectivity. jst.go.jp The absence of a substituent at C-2 means that the biological activity profile of this specific compound is primarily driven by the halogenation pattern on the benzene (B151609) ring.
C-5 and C-6 Positions : As discussed, these positions are critical. Electron-withdrawing groups at C-5 and/or C-6, such as the chloro group in the title compound, are frequently associated with enhanced biological activity. esisresearch.org For example, in a series of benzothiazole (B30560) derivatives, a chlorine atom at this position enhanced activity against certain Gram-negative bacteria. esisresearch.org In another study, a 6-chloro group was part of the core structure of potent N-substituted benzimidazole derivatives. nih.gov
C-7 Position : The C-7 position is adjacent to the N-1 nitrogen of the imidazole (B134444) ring. A substituent here, like the fluorine in this compound, can exert a significant electronic influence on the heterocycle, affecting its acidity and hydrogen bonding capability. The strategic placement of fluorine at C-7 has been shown to yield potent inhibitors in related heterocyclic systems, suggesting it is a key feature for tuning molecular properties. nih.gov
The rational design of potent and selective benzimidazole-based agents relies on the strategic use of halogenation to fine-tune key molecular properties. rsc.org
Enhancing Binding Affinity : Halogens, particularly chlorine, bromine, and iodine, can form halogen bonds with Lewis basic residues (e.g., oxygen, nitrogen) in a target's binding site. rsc.orgnih.gov Designing molecules where these interactions are geometrically favorable can significantly increase binding affinity and potency. The 2,6-dichloro pattern offers two potential halogen bond donors.
Modulating Physicochemical Properties : Halogenation increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor solubility and off-target toxicity. nih.gov Fluorine substitution can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH, which in turn affects solubility and target interaction. nih.gov
Blocking Metabolic Sites : Introducing halogens at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block metabolism, thereby increasing the compound's half-life and bioavailability.
Conformational Control : The steric bulk of halogens can restrict the rotation of bonds, locking the molecule into a specific, biologically active conformation that fits optimally into the target binding site.
For this compound, this combination of halogens provides a unique blend of these effects: increased lipophilicity and potential halogen bonding from the chlorine atoms, coupled with strong electronic modulation from the fluorine atom.
Exploration of Ligand Efficiency and Lipophilic Efficiency in Halogenated Benzimidazoles
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. core.ac.uk
Ligand Efficiency (LE) : Defined as the binding energy per heavy (non-hydrogen) atom (LE = -ΔG / N_heavy). It helps identify compounds that achieve high affinity with a minimal number of atoms, which is often a hallmark of an efficient and specific binding interaction.
Lipophilic Efficiency (LLE) : Defined as the difference between the pIC₅₀ (or pKi) and the compound's logP (LLE = pIC₅₀ - logP). It assesses how effectively a compound utilizes its lipophilicity to achieve potency. High LLE values are desirable, as they indicate that a compound is not solely reliant on greasy, non-specific interactions for its activity. nih.gov
Halogenation directly impacts these metrics. Adding halogens increases the heavy atom count and almost always increases lipophilicity (logP). Therefore, for a halogenated derivative to have a favorable LE and LLE, the increase in potency must be substantial enough to offset the increase in size and lipophilicity.
For this compound, the presence of three halogens would increase its molecular weight and logP compared to the parent 1H-1,3-benzimidazole. Its success as a lead compound would depend on whether the specific halogenation pattern results in a sufficiently large increase in binding affinity to its biological target to maintain high efficiency scores. While specific data for this compound is not available, studies on other P-glycoprotein inhibitors have shown that many potent ligands have LipE values lower than the ideal threshold, suggesting that for some targets, a high degree of lipophilicity is a necessary feature for activity. nih.gov The analysis of LE and LLE would be crucial in determining if this compound is an efficiently optimized scaffold for its putative target.
Molecular Mechanism of Action Moa Studies of Halogenated 1h 1,3 Benzimidazole Derivatives in Vitro and in Silico
Identification of Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
There is no specific information available in the searched literature identifying the molecular targets of 2,6-Dichloro-7-fluoro-1H-1,3-benzimidazole. Studies on other halogenated benzimidazole (B57391) derivatives have suggested a variety of potential targets. For instance, some benzimidazole derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR) and various protein kinases. nih.govnih.gov The structural similarity of benzimidazoles to purines suggests they might interfere with nucleic acid and protein synthesis. nih.gov However, without dedicated studies on this compound, any assignment of molecular targets would be speculative.
Development and Application of Biochemical Assays for Target Engagement
The absence of identified molecular targets for this compound means there is no information on the development and application of specific biochemical assays to measure its engagement with any target.
Phenotypic Screening Approaches Followed by Target Deconvolution Strategies
No publicly available studies were found that describe the use of this compound in phenotypic screens or any subsequent target deconvolution efforts to identify its mechanism of action.
Molecular Docking and Binding Affinity Predictions
Specific molecular docking studies for this compound are not present in the available literature. While docking studies have been performed on other chlorinated and fluorinated benzimidazole derivatives against various targets, these findings are not directly transferable. nih.govnih.gov
Computational Analysis of Binding Modes and Key Interactions of this compound with Proposed Targets
Due to the lack of identified targets and specific docking studies for this compound, no computational analysis of its binding modes and key interactions can be reported.
Validation and Interpretation of Docking Scores and Binding Free Energies
Without initial docking studies, there is no data on the validation and interpretation of docking scores or binding free energies for this compound.
Investigation of Downstream Cellular Effects at the Molecular Level
To further elucidate the molecular mechanisms of halogenated benzimidazole derivatives, researchers have investigated their effects on downstream cellular events, including gene expression and protein modulation.
Gene Expression Analysis (e.g., qPCR, RNA-Seq)
While specific gene expression data for this compound is not available, studies on other benzimidazole derivatives provide a framework for the types of genes that may be affected. For instance, in a study of novel benzimidazole derivatives that induce apoptosis, quantitative real-time PCR (qRT-PCR) was used to examine the expression levels of the anti-apoptotic gene Bcl-2. The results showed that the compounds significantly reduced Bcl-2 mRNA levels in various cancer cell lines. nih.gov This suggests that halogenated benzimidazoles may exert their pro-apoptotic effects by transcriptionally downregulating key survival genes.
Another study analyzing apoptotic gene expression in the context of embryo development utilized a qPCR array to assess a panel of genes. This study found significant differences in the expression of pro-apoptotic genes like BBC3 and BCL2L13 between different embryo groups, demonstrating the utility of qPCR in identifying key gene expression changes in response to specific conditions. nih.gov Although not directly related to the compound , this highlights the methodology that could be applied to understand the genetic impact of this compound treatment.
Protein Modulation Studies (e.g., Western Blot, Phosphorylation Assays)
Western blot analysis is a key technique used to investigate the modulation of protein levels and their phosphorylation status, providing direct evidence of target engagement and downstream signaling effects. nih.gov In the context of halogenated benzimidazoles, this method has been used to confirm the inhibition of specific kinase pathways.
For example, a study on a benzimidazole derivative (5a) that targets EGFR and HER2 used Western blot analysis to show that the compound significantly induced the translocation of FOXO, a transcription factor involved in cell cycle arrest and apoptosis, from the cytoplasm to the nucleus. nih.gov This indicates that the compound's inhibition of the upstream kinases leads to a functional change in downstream effector proteins.
Phosphorylation assays, often conducted via Western blotting with phospho-specific antibodies, are particularly relevant for kinase inhibitors. nih.gov For instance, the inhibition of CK2-mediated phosphorylation of p65 was demonstrated for TBBi derivatives using this method. nih.gov Similarly, the cellular IC₅₀ values for an imidazo[4,5-b]pyridine-based kinase inhibitor were determined by quantifying the phosphorylation of histone H3 (a substrate of Aurora B) and Aurora A using Western blotting. acs.org These studies underscore the importance of directly measuring the phosphorylation state of key proteins to validate the molecular mechanism of kinase-inhibiting benzimidazole derivatives.
Future Directions and Emerging Research Avenues for Halogenated 1h 1,3 Benzimidazoles
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives is evolving beyond traditional methods, which often require harsh conditions and hazardous solvents. The future lies in green and sustainable chemistry, minimizing environmental impact while maximizing efficiency. eprajournals.com Research is actively exploring solvent-free reactions, the use of water as a benign reaction medium, and energy-efficient techniques like microwave irradiation. mdpi.comjksus.orgnih.govnih.gov These "green" approaches not only offer ecological benefits but also often result in shorter reaction times and higher yields. jksus.orgnih.gov
A significant trend is the development of novel catalytic systems that are efficient and recyclable. This includes the use of Brønsted acidic ionic liquids, p-toluenesulfonic acid for solvent-free grinding methods, and various nanostructured catalysts. nih.gov For instance, a straightforward method for synthesizing the benzimidazole ring system involves a base-mediated intramolecular C-N cross-coupling reaction in water, which notably avoids the need for any additional catalyst. mdpi.com
Table 1: Emerging Sustainable Synthetic Methodologies for Halogenated Benzimidazoles
| Methodology | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | K₂CO₃ in water, 100°C | Environmentally benign, no additional catalyst required, high economic value. | mdpi.com |
| Microwave-Assisted Synthesis | Sodium metabisulfite (B1197395) or catalyst-free | Dramatically reduced reaction times (minutes vs. hours), excellent yields (often >90%). | nih.govnih.gov |
| Solvent-Free Grinding | p-Toluenesulfonic acid | Operational simplicity, high efficiency, easy product isolation, mild conditions. | nih.gov |
| Ionic Liquid Promotion | Brønsted acidic ionic liquids (e.g., [DodecIm][HSO₄]) | Mild reaction conditions, high yields, catalyst is recyclable. | nih.gov |
| Grinding with Water | Grinding at ambient temperature with a few drops of water | Short reaction time, no extraction/chromatography needed, environmentally friendly. | jksus.org |
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new halogenated benzimidazole-based therapeutic agents. Rational drug design, which uses computer-aided techniques to predict how a molecule will interact with a biological target, is becoming indispensable. nih.gov Techniques like pharmacophore modeling and molecular docking allow researchers to design and screen virtual libraries of compounds, identifying candidates with the highest potential for specific biological activity before they are ever synthesized in a lab. nih.govresearchgate.net
This computational-first approach was successfully used to develop inhibitors of E. coli DNA Gyrase B. nih.gov Researchers first created a pharmacophore model to identify the key molecular features needed for inhibition. Docking studies then showed that 2,5(6)-substituted benzimidazoles were promising candidates. This led to the targeted synthesis of molecules specifically designed to interact with key amino acid residues like Asn46 and Asp73 in the enzyme's active site. nih.gov Similarly, in silico studies are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds, helping to prioritize those with favorable drug-like properties. researchgate.net
Table 2: Role of Computational and Experimental Approaches in Drug Design
| Approach | Description | Application Example | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Developing a 3D model of the essential features a molecule needs to bind to a specific biological target. | Used to develop a model for E. coli DNA Gyrase B inhibitors, guiding the design of new benzimidazoles. | nih.gov |
| Molecular Docking | Simulating the binding of a candidate molecule to the 3D structure of a target protein or enzyme. | Predicted the binding modes of novel benzimidazole derivatives with targets like Dihydrofolate Reductase (DHFR) and Prolyl Oligopeptidase (POP). | researchgate.nettandfonline.comtandfonline.com |
| ADMET Profiling | In silico prediction of a molecule's pharmacokinetic and toxicity properties. | Evaluated new N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives for drug-likeness compared to standard drugs. | researchgate.net |
| High-Throughput Screening (HTS) | Rapidly testing large libraries of chemical compounds for activity against a biological target. | Used in combination with rational design to identify lead compounds for further optimization. | mdpi.com |
Exploration of New Biological Targets and Pathways for Chemical Probe Development
While benzimidazoles are known for a wide range of biological activities, including anti-inflammatory and antimicrobial effects, the exploration of novel targets continues to expand. nih.govmdpi.comresearchgate.net Halogenated benzimidazoles, in particular, are being investigated as highly specific inhibitors for a new generation of therapeutic targets. The inclusion of halogen atoms can significantly modulate the physiochemical properties of a molecule, enhancing its binding affinity and selectivity for a target protein.
Emerging research focuses on their role as inhibitors of crucial enzymes implicated in cancer and infectious diseases. Targets include protein kinases, the DNA gyrase of bacteria, and viral enzymes. nih.govnih.gov For example, certain halogenated benzimidazoles show potent activity against various Mycobacterium strains, including those resistant to standard treatments. nih.gov Specifically, 5,6-dichloro-2-nonafluorobutylbenzimidazole has demonstrated significant antimycobacterial properties. Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as promising dual-action agents with both anticancer and antimicrobial activities, potentially targeting enzymes like Dihydrofolate Reductase (DHFR) that are common to both cancer cells and microbes. nih.govrsc.org The development of these molecules as chemical probes allows for the investigation of complex biological pathways and the validation of new drug targets.
Table 3: Emerging Biological Targets for Halogenated Benzimidazoles
| Biological Target | Therapeutic Area | Example/Finding | Reference |
|---|---|---|---|
| DNA Gyrase B (E. coli) | Antibacterial | Computationally designed 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole derivatives show potential as inhibitors. | nih.gov |
| Mycobacterium Species | Antimycobacterial | 5,6-dichloro-2-nonafluorobutylbenzimidazole showed potent activity against M. kansasii and M. avium. | nih.gov |
| Dihydrofolate Reductase (DHFR) | Anticancer & Antimicrobial | Identified as a promising target for N,2,6-trisubstituted benzimidazoles with dual activities. | nih.govnih.govrsc.org |
| Prolyl Oligopeptidase (POP) | Neurodegenerative Diseases | Novel benzimidazole-hydrazone derivatives designed as potent POP inhibitors. | tandfonline.comtandfonline.com |
| Human Pin1 | Anticancer (Prostate) | Designed benzimidazole derivatives showed inhibitory activity at low micromolar levels. | nih.gov |
Application of Advanced Analytical Techniques for Complex Biological Systems
The characterization of novel halogenated benzimidazoles and the study of their interactions within complex biological matrices demand a sophisticated analytical toolkit. The structural confirmation of newly synthesized compounds like 2,6-Dichloro-7-fluoro-1H-1,3-benzimidazole relies on a combination of spectroscopic methods. impactfactor.orgresearchgate.net
Key techniques include Fourier-Transform Infrared Spectroscopy (FTIR) for identifying functional groups, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) for elucidating the detailed molecular structure, and Mass Spectrometry (MS) for confirming molecular weight. impactfactor.orgresearchgate.netnih.gov For analyzing these compounds in biological samples and understanding their metabolic fate, plasma-based techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are crucial, although they present challenges due to the high ionization potentials of halogens. rsc.org Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are standard for separating and quantifying these compounds from complex mixtures. chromatographyonline.com Furthermore, methods like molecularly imprinted electrochemical sensing are being developed for highly sensitive and selective detection of halogenated agents in clinical and environmental samples. acs.org
Table 4: Advanced Analytical Techniques in Halogenated Benzimidazole Research
| Technique | Application | Key Information Provided | Reference |
|---|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Provides detailed information on the molecular skeleton and proton/carbon environments. | impactfactor.orgresearchgate.netnih.gov |
| Mass Spectrometry (MS) | Structural Confirmation | Determines the precise molecular weight and fragmentation patterns of new compounds. | nih.gov |
| FTIR Spectroscopy | Functional Group Analysis | Confirms the presence of key chemical bonds (e.g., N-H, C=N). | impactfactor.org |
| HPLC | Purification & Quantification | Separates the target compound from reaction mixtures and quantifies its purity. | chromatographyonline.com |
| ICP-MS | Elemental Analysis in Biological Samples | Detects and quantifies halogen atoms at trace levels in complex matrices. | rsc.org |
| Molecularly Imprinted Sensors | Trace Detection | Offers a highly selective and sensitive method for detecting specific halogenated molecules in biological fluids. | acs.org |
Q & A
Q. What are the optimal synthetic routes for 2,6-Dichloro-7-fluoro-1H-1,3-benzimidazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with multi-step synthesis using halogenation and cyclization reactions. Systematic optimization involves varying catalysts (e.g., Pd/C or CuI), temperatures (80–150°C), and solvents (DMF, THF). Monitor reaction progress via TLC and HPLC, and characterize intermediates using /-NMR. For purity ≥95%, employ column chromatography with silica gel (hexane:ethyl acetate gradients). Yield optimization requires stoichiometric adjustments of precursors (e.g., 1,2-diaminobenzene derivatives) and halogenating agents (POCl, SOCl) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and -NMR for fluorine substitution patterns. X-ray crystallography (SHELX refinement) resolves stereochemistry and bond angles, with data collection at 100 K using Mo-Kα radiation. Pair with FTIR to identify N-H stretches (~3400 cm) and C-Cl/C-F vibrations (600–800 cm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for pharmacological applications?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25–60°C. Use HPLC-UV (λ = 254 nm) to quantify degradation products over 1–4 weeks. Apply Arrhenius kinetics to predict shelf life, and validate with LC-MS to identify hydrolyzed or oxidized derivatives (e.g., loss of Cl/F substituents) .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict and explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies for substitutions at C-2 and C-6. Compare with experimental kinetic data (e.g., second-order rate constants in DMSO). Validate using Hammett plots to correlate substituent effects with reactivity. Cross-reference with -NMR kinetic isotope effects .
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the biological activity of this compound derivatives?
- Methodological Answer : Re-evaluate purity via HPLC-MS to rule out impurities (e.g., dehalogenated byproducts). Use molecular docking (AutoDock Vina) to assess binding affinity discrepancies in target proteins (e.g., kinase inhibitors). Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. Apply multivariate regression to reconcile SAR data with DFT-predicted electronic parameters .
Q. How can researchers design a study to investigate the effect of substituent position on the compound’s pharmacological activity?
- Methodological Answer : Synthesize analogs with Cl/F at positions 2, 5, 6, and 7. Test in vitro against target enzymes (e.g., IC assays for EGFR inhibition). Use ANOVA to compare activity trends, and generate 3D-QSAR models (CoMFA/CoMSIA) to map steric/electrostatic contributions. Validate with in vivo pharmacokinetics (C, t) in rodent models .
Q. What experimental and statistical approaches are recommended for analyzing conflicting crystallographic data on the compound’s polymorphic forms?
- Methodological Answer : Perform PXRD on recrystallized samples (ethanol vs. acetonitrile) to identify polymorphs. Use Rietveld refinement (GSAS-II) to resolve overlapping peaks. Apply principal component analysis (PCA) to cluster diffraction patterns and detect minor phases. Cross-validate with DSC to confirm melting point variations (±5°C) between forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
